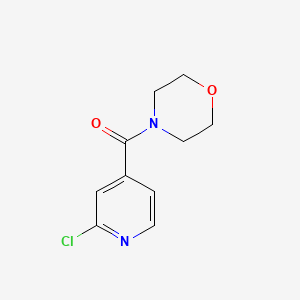
4-(2-氯异烟酰基)吗啉
描述
“4-(2-Chloroisonicotinoyl)morpholine” is a chemical compound with the CAS number 174482-98-5 . It has a molecular weight of 226.66 and its IUPAC name is 4-(2-chloroisonicotinoyl)morpholine . It is typically stored at room temperature .
Molecular Structure Analysis
The linear formula of “4-(2-Chloroisonicotinoyl)morpholine” is C10 H11 Cl N2 O2 . The InChI code is 1S/C10H11ClN2O2/c11-9-7-8 (1-2-12-9)10 (14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
“4-(2-Chloroisonicotinoyl)morpholine” is a solid at room temperature . It has a molecular weight of 226.66 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the sources I accessed.科学研究应用
Antimicrobial Activity
Research on morpholine derivatives has shown potential in combating multidrug-resistant strains of various microorganisms. For example, a study on the compound 4-(Phenylsulfonyl) morpholine investigated its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. The compound demonstrated modulating activity, significantly enhancing the effectiveness of amikacin against P. aeruginosa, highlighting its potential in antibiotic resistance management (Oliveira et al., 2015).
Synthesis and Complexation with Metals
Morpholine derivatives have also been explored for their ability to form complexes with metals. A study involving the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) revealed insights into the structural and electronic properties of these complexes. Such research underscores the relevance of morpholine derivatives in organometallic chemistry and potential applications in catalysis and material science (Singh et al., 2000).
Pharmaceutical Development
Morpholine and its derivatives are prominent in medicinal chemistry due to their physicochemical properties that make them suitable for drug development. They have been incorporated into various therapeutic agents targeting a wide range of molecular targets. A review article emphasizes the versatility of the morpholine scaffold in drug design, showcasing its importance across different therapeutic areas. This includes its role in enhancing potency, drug-like properties, and pharmacokinetics of pharmaceutical compounds (Kourounakis et al., 2020).
属性
IUPAC Name |
(2-chloropyridin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-7-8(1-2-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQBEUQXLUMNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649213 | |
| Record name | (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroisonicotinoyl)morpholine | |
CAS RN |
174482-98-5 | |
| Record name | (2-Chloropyridin-4-yl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



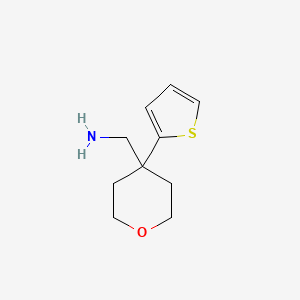
![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)
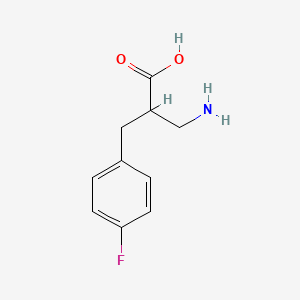
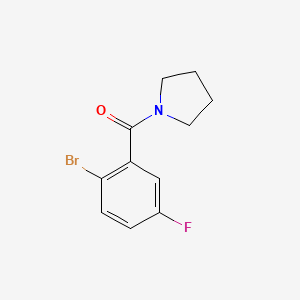
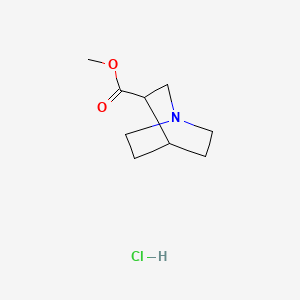
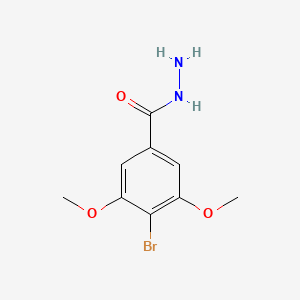
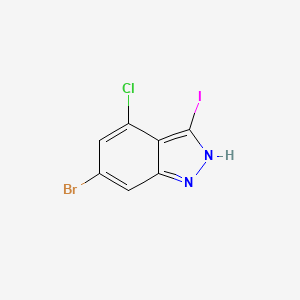
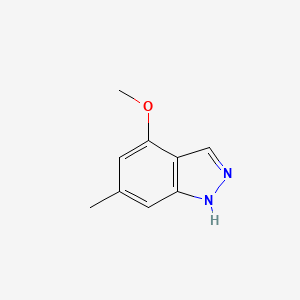
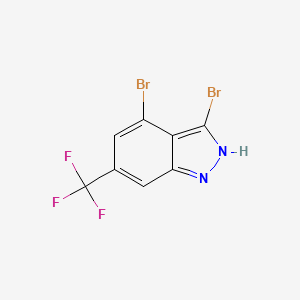
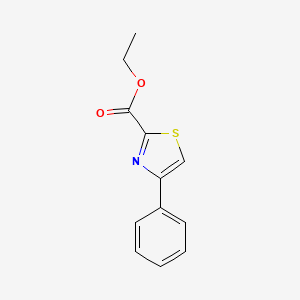
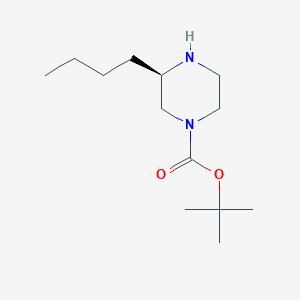
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
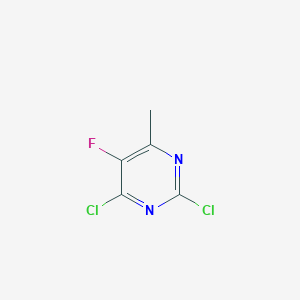
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)